molecular formula C7H5N3O B139319 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) CAS No. 132252-29-0

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI)

货号 B139319
CAS 编号: 132252-29-0
分子量: 147.13 g/mol
InChI 键: QDDRNNSDTXRGMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as Olaparib, which is a PARP inhibitor used in cancer therapy.

作用机制

The mechanism of action of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, which results in cell death. The compound selectively targets cancer cells that have defects in DNA repair pathways, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by inhibiting PARP enzymes. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Furthermore, the compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is its potent PARP inhibition activity, which makes it a promising candidate for cancer therapy. The compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of the compound is its low solubility in water, which may limit its use in certain applications.

未来方向

There are several future directions for the research and development of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI). One of the future directions is the development of more potent and selective PARP inhibitors that can overcome the limitations of current PARP inhibitors. Another future direction is the investigation of the compound's potential applications in the treatment of inflammatory diseases. Additionally, the compound's potential use in combination therapy with chemotherapy and radiation therapy should be further explored. Finally, the development of new synthesis methods for the compound should be investigated to improve its yield and purity.
Conclusion:
In conclusion, 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) is a potent PARP inhibitor that has shown promising results in cancer therapy. The compound's anti-inflammatory effects also make it a potential candidate for the treatment of inflammatory diseases. However, the compound's low solubility in water may limit its use in certain applications. Future research should focus on the development of more potent and selective PARP inhibitors, investigation of the compound's potential applications in combination therapy, and the development of new synthesis methods for the compound.

合成方法

The synthesis of 1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) involves the reaction of 4-cyano-1H-imidazole with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide. The product is then purified through column chromatography to obtain the pure compound.

科学研究应用

1H-Imidazole-4-carbonitrile, 5-(3-hydroxy-1-propynyl)-(9CI) has found applications in various scientific research fields such as medicinal chemistry, biochemistry, and cancer research. The compound is a potent PARP inhibitor and has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer.

属性

IUPAC Name

5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-4-7-6(2-1-3-11)9-5-10-7/h5,11H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDRNNSDTXRGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C#CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。